molecular formula C7H5NS3 B14460596 1,3-Benzothiazole-2-dithioperoxol CAS No. 66021-69-0

1,3-Benzothiazole-2-dithioperoxol

Cat. No.: B14460596
CAS No.: 66021-69-0
M. Wt: 199.3 g/mol
InChI Key: IZCHGOJNIHQWHP-UHFFFAOYSA-N
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Description

2-Benzothiazolesulfenothioic acid is a sulfur-containing heterocyclic compound that features a benzothiazole ring fused with a sulfenothioic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzothiazolesulfenothioic acid can be synthesized through several methods. One common approach involves the condensation of ortho-aminobenzenethiol with carboxylic acid derivatives, followed by cyclization. Another method includes the radical cyclization of thioacylbenzanilides or the base-induced cyclization of ortho-haloanilides .

Industrial Production Methods: In industrial settings, the synthesis of 2-benzothiazolesulfenothioic acid often employs green chemistry principles. This includes the use of environmentally friendly reagents and solvents, such as the condensation of 2-aminobenzenethiol with aldehydes or ketones under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Benzothiazolesulfenothioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products: The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted benzothiazole derivatives .

Scientific Research Applications

2-Benzothiazolesulfenothioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzothiazolesulfenothioic acid involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, block receptors, or modulate biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Uniqueness: 2-Benzothiazolesulfenothioic acid is unique due to its sulfenothioic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific functional groups and reactivity patterns .

Properties

CAS No.

66021-69-0

Molecular Formula

C7H5NS3

Molecular Weight

199.3 g/mol

IUPAC Name

2-(disulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C7H5NS3/c9-11-7-8-5-3-1-2-4-6(5)10-7/h1-4,9H

InChI Key

IZCHGOJNIHQWHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SS

Origin of Product

United States

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